molecular formula C13H17NO B3147991 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline CAS No. 63468-83-7

8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

Cat. No. B3147991
CAS RN: 63468-83-7
M. Wt: 203.28 g/mol
InChI Key: ZSKPEBROOQBZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves the use of hydrogen chloride and hydrogen iodide in water . The reaction mixture is refluxed and monitored by TLC. After 15 hours, additional concentrated HCl is added to the reaction, which completes within 60 hours . The product is then extracted with dichloromethane, and the organic phase is washed with brine and dried over Na2SO4 .


Molecular Structure Analysis

The fused non-aromatic rings of the julolidine moiety adopt envelope conformations . Density functional theory (DFT) optimized structures at the B3LYP/ 6–311 G(d,p) level are compared with the experimentally determined molecular structure in the solid state .


Chemical Reactions Analysis

Julolidine is chemically an aniline derivative with two N-alkyl substituents forming rings back to the aromatic ring . The fused rings lock the nitrogen lone-pair of electrons into conjugation with the aromatic ring leading to unusual reactivity .


Physical And Chemical Properties Analysis

The molecular weight of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is 203.28 . The compound is synthesized as a solid with a melting point of 126-130°C .

Scientific Research Applications

Diuretic Properties and Potential in Hypertension Treatment

8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline derivatives have been explored for their diuretic properties. For instance, certain modifications of this compound have demonstrated strong diuretic effects, indicating potential use as a new remedy for hypertension (Shishkina et al., 2018). Further investigations into N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides have highlighted their diuretic action, contributing to the understanding of their role in urinary output and potential applications in treating hypertension (Ukrainets et al., 2018).

Synthesis and Molecular Structure Analysis

The synthesis of derivatives of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has been a topic of interest, leading to the development of various compounds with potential pharmacological properties. For example, the convenient synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones, a derivative of this compound, has been reported, indicating the versatility of this molecular structure (Helissey et al., 1987). Additionally, the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines have been studied, contributing to a deeper understanding of their chemical properties and potential applications (Dyablo et al., 2016).

Potential as Herbicidal Agents

Some derivatives of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline have been explored for their potential as herbicidal agents. For example, the synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its evaluation for herbicidal activity demonstrated the practical applications of these compounds in agriculture (A. E. et al., 2015).

Mechanism of Action

Target of Action

8-Methoxyjulolidine, also known as 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline or 8-Methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is a strong electron donor . Its primary targets are tricyanofuran-based hemicyanines . Hemicyanines are a class of compounds that are highly polarizable .

Mode of Action

The compound interacts with its targets through a process called direct transfer hydrogenation (TH) . This process involves the transfer of a hydride or proton from 8-Methoxyjulolidine to tricyanofuran-based hemicyanines . Density functional theory calculations identify the α-hydride transfer of julolidine derivatives, instead of nucleophilic addition, as the key initial step of reaction cascades . This is followed by efficient β-deprotonation to generate a nucleophilic enamine of isojuloline that condenses in situ with a second equivalent of hemicyanines as electrophiles .

Biochemical Pathways

The biochemical pathway affected by 8-Methoxyjulolidine involves the synthesis of push–pull chromophores . The compound’s action leads to the creation of isojuloline-based merocyanines . These resulting products exhibit strong near-infrared (NIR) absorption and large first hyperpolarizabilities .

Result of Action

The result of 8-Methoxyjulolidine’s action is the synthesis of isojuloline-based merocyanines . These products have strong NIR absorption and large first hyperpolarizabilities . This suggests that they could have potential applications in areas such as photonic applications .

Future Directions

Given the unique properties and potential applications of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, future research could explore its use in drug discovery, synthesis of bioactive molecules, and understanding molecular interactions. Further studies could also investigate its potential as a chromogenic agent for the detection of various metal ions .

properties

IUPAC Name

6-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-12-7-6-10-4-2-8-14-9-3-5-11(12)13(10)14/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKPEBROOQBZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCN3C2=C(CCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Reactant of Route 2
Reactant of Route 2
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Reactant of Route 3
Reactant of Route 3
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Reactant of Route 4
Reactant of Route 4
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Reactant of Route 5
Reactant of Route 5
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Reactant of Route 6
Reactant of Route 6
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.